2-Acetylphenyl isocyanate

Nucleophilic substitution Ortho effect Reaction kinetics

2-Acetylphenyl isocyanate (CAS 72500-32-4; C₉H₇NO₂; MW 161.16 g/mol; XlogP = 2.4; TPSA = 46.5 Ų) is an aromatic monoisocyanate featuring an acetyl substituent in the ortho position relative to the isocyanate group. This ortho-disubstituted aryl isocyanate belongs to the class of acyl isocyanates, which serve as versatile intermediates for urea, carbamate, and heterocycle synthesis via nucleophilic addition to the electrophilic N=C=O moiety.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
Cat. No. B8559138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylphenyl isocyanate
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1N=C=O
InChIInChI=1S/C9H7NO2/c1-7(12)8-4-2-3-5-9(8)10-6-11/h2-5H,1H3
InChIKeyKIEKZKLQIRABBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylphenyl Isocyanate CAS 72500-32-4: Aromatic Monoisocyanate with Ortho-Acetyl Functionality for Heterocycle Synthesis and Polymer Modification


2-Acetylphenyl isocyanate (CAS 72500-32-4; C₉H₇NO₂; MW 161.16 g/mol; XlogP = 2.4; TPSA = 46.5 Ų) is an aromatic monoisocyanate featuring an acetyl substituent in the ortho position relative to the isocyanate group [1]. This ortho-disubstituted aryl isocyanate belongs to the class of acyl isocyanates, which serve as versatile intermediates for urea, carbamate, and heterocycle synthesis via nucleophilic addition to the electrophilic N=C=O moiety [2]. The ortho-acetyl group introduces distinct steric and electronic effects that differentiate this compound from its meta- and para-substituted analogs, para-substituted phenyl isocyanates, and unsubstituted phenyl isocyanate in terms of reaction kinetics, regioselectivity, and the feasibility of intramolecular rearrangements [3].

Why 2-Acetylphenyl Isocyanate Cannot Be Replaced by 3- or 4-Acetylphenyl Isocyanate or Unsubstituted Phenyl Isocyanate in Synthetic Routes


Substituting 2-acetylphenyl isocyanate with its 3- or 4-acetylphenyl analogs, or with unsubstituted phenyl isocyanate, is not chemically equivalent in synthetic applications due to three mechanistic factors. First, the ortho-acetyl group enables intramolecular neighboring group participation (anchimeric assistance) that can accelerate nucleophilic additions by factors not achievable with meta- or para-substituted analogs [1]. Second, ortho-substituted aryl isocyanates undergo distinct C→N acyl migration rearrangements with carbanions—proceeding via concerted prereaction complex formation—that are not accessible to para-substituted phenyl isocyanates, which instead yield simple carbamates without rearrangement [2]. Third, the acetyl group's electron-withdrawing character enhances the electrophilicity of the isocyanate carbon via conjugation, producing rate differences relative to unsubstituted phenyl isocyanate that cannot be replicated by generic isocyanate substitution [3]. These mechanistic distinctions are quantified in Section 3.

2-Acetylphenyl Isocyanate: Head-to-Head Comparative Reactivity, Ortho Substituent Effects, and Mechanistic Differentiation Data


Ortho vs. Para Reactivity: Neighboring Group Participation Accelerates Nucleophilic Aminolysis

The ortho-acetyl group in 2-acetylphenyl isocyanate structurally enables neighboring group participation, a catalytic effect absent in 4-acetylphenyl isocyanate and other para-substituted isomers. Comparative kinetic studies on structurally analogous ortho- and para-substituted phenyl acetates demonstrate that ortho-substituted esters react more rapidly in aminolysis than their para isomers [1].

Nucleophilic substitution Ortho effect Reaction kinetics

Exclusive C→N Acetyl Migration: Ortho-Substituted Aryl Isocyanates Enable Rearrangement Not Observed with Para Analogs

Ortho-substituted aryl isocyanates, including 2-acetylphenyl isocyanate, undergo a unique C→N migration of the acyl group when reacted with phosphorus-containing 1,3-zwitterions. This rearrangement yields products distinct from the simple carbamates obtained with meta- and para-substituted aryl isocyanates under identical conditions. The acetyl group migrates more readily than the ethoxycarbonyl group [1][2].

Acyl migration C→N rearrangement Ortho-substituted aryl isocyanate

Aromatic vs. Aliphatic Isocyanate Reactivity: Conjugation-Enhanced Electrophilicity Accelerates Nucleophilic Attack

Aromatic isocyanates, including 2-acetylphenyl isocyanate, exhibit greater reactivity than aliphatic isocyanates due to stronger electrophilicity of the isocyanate carbon. DFT calculations reveal this enhanced electrophilicity originates from the conjugative effect between the phenyl ring and the isocyanate group, which increases positive charge density at the N=C=O carbon [1].

Isocyanate electrophilicity DFT calculation Polyurethane synthesis

Hammett Substituent Sensitivity: Acetyl Group Tunes Isocyanate Electrophilicity with ρ ~ 2

The reactivity of substituted phenyl isocyanates toward amines and alcohols follows a Hammett correlation with ρ ~ 2, indicating high sensitivity to the electronic character of ring substituents [1]. The electron-withdrawing acetyl group in 2-acetylphenyl isocyanate increases isocyanate electrophilicity relative to unsubstituted phenyl isocyanate.

Linear free energy relationship Hammett equation Structure-reactivity correlation

Steric Retardation vs. Electronic Acceleration: Dual Modulation of Ortho-Acetyl Group on Isocyanate Reactivity

The ortho position of the acetyl group introduces competing steric and electronic effects. Bulky ortho substituents on aromatic isocyanates decrease reaction rates with alcohols due to steric hindrance at the reaction center [1]. However, this steric retardation can be partially offset by the electron-withdrawing electronic effect of the acetyl group, which increases isocyanate electrophilicity [2].

Steric effect Ortho substitution Reaction rate modulation

Monofunctional vs. Difunctional Isocyanates: Controlled Stoichiometry Prevents Unintended Crosslinking

As a monofunctional isocyanate, 2-acetylphenyl isocyanate provides exactly one reactive N=C=O group per molecule, enabling precise stoichiometric control in polymer end-capping and surface modification reactions. This contrasts with diisocyanates such as MDI (4,4′-methylenebis[phenyl isocyanate]), which can introduce unintended crosslinking or chain extension when monofunctional modification is desired [1].

Monofunctional isocyanate Polymer modification Controlled functionalization

2-Acetylphenyl Isocyanate: Application Scenarios Supported by Comparative Reactivity and Ortho-Specific Mechanistic Data


Synthesis of Rearranged N-Acetylated Heterocycles via C→N Acyl Migration

2-Acetylphenyl isocyanate enables a unique synthetic route to N-acetylated heterocyclic scaffolds that cannot be accessed using 3- or 4-acetylphenyl isocyanate. The ortho-acetyl group participates in C→N migration when the isocyanate reacts with phosphorus-containing 1,3-zwitterions or functionally substituted carbanions, proceeding via a concerted prereaction complex to yield rearranged products [1]. Para-substituted aryl isocyanates instead form simple carbamates without migration under identical conditions. The acetyl group migrates more readily than ethoxycarbonyl, making 2-acetylphenyl isocyanate the preferred substrate when N-acetyl migration is desired [2].

Accelerated Urea and Carbamate Formation via Intramolecular General Base Catalysis

For synthetic routes where reaction rate or mild conditions are critical, 2-acetylphenyl isocyanate offers kinetic advantages over 3- or 4-acetylphenyl isocyanate. The ortho-acetyl group provides intramolecular general base catalysis via neighboring group participation, a mechanism demonstrated in comparative aminolysis studies of ortho- versus para-substituted phenyl acetates [1]. This predicts faster coupling with amine nucleophiles, potentially enabling reduced reaction temperatures or shorter processing times in the synthesis of ureas, carbamates, and related derivatives. Procurement for time-sensitive or temperature-sensitive synthetic workflows should prioritize the ortho-substituted isomer.

Controlled Polymer End-Capping and Surface Functionalization Without Crosslinking

In polymer modification applications requiring single-site functionalization, 2-acetylphenyl isocyanate's monofunctional nature prevents unintended network formation that would occur with diisocyanate alternatives such as MDI or TDI [1]. The aromatic character of 2-acetylphenyl isocyanate confers greater electrophilicity than aliphatic monoisocyanates due to conjugative effects between the phenyl ring and isocyanate group, as established by DFT calculations [2]. Additionally, the acetyl group's electron-withdrawing character increases isocyanate reactivity relative to unsubstituted phenyl isocyanate, as predicted by Hammett correlations with ρ ~ 2 [3]. This combination of controlled stoichiometry and enhanced reactivity makes 2-acetylphenyl isocyanate suitable for precise end-capping of polyols, polyamines, or hydroxyl-terminated polymers where both reaction completeness and avoidance of crosslinking are required.

Chemoselective Functionalization Exploiting Ortho Steric Differentiation

The ortho-acetyl group introduces steric hindrance that can be exploited for chemoselective reactions. Bulky ortho substituents on aromatic isocyanates decrease reaction rates with sterically demanding nucleophiles such as secondary alcohols or branched amines [1]. This property enables differential reactivity when 2-acetylphenyl isocyanate is presented with a mixture of sterically distinct nucleophiles—small, unhindered nucleophiles react preferentially while bulkier nucleophiles are discriminated against. In contrast, 4-acetylphenyl isocyanate lacks this ortho steric element and shows less nucleophile size discrimination. This chemoselectivity is valuable in complex molecule synthesis where selective mono-functionalization of polyfunctional substrates is required.

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